Introduction: Unveiling a Versatile Bifunctional Building Block
Introduction: Unveiling a Versatile Bifunctional Building Block
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Hydroxymethyl)-heptan-4-one
3-(Hydroxymethyl)-heptan-4-one (CAS No. 27970-80-5) is a compelling molecule for synthetic chemists, embodying the unique reactivity of a β-hydroxy ketone within a flexible aliphatic framework.[1] This structure, featuring both a secondary ketone and a primary alcohol, provides two distinct and strategically valuable points for chemical modification. Its importance lies not in its direct application but in its potential as a sophisticated intermediate for constructing more complex molecular architectures, particularly chiral molecules relevant to the pharmaceutical and fragrance industries.[2][3] The inherent polarity and reactivity of both functional groups allow for a diverse range of transformations, making it a valuable synthon for creating carbon-carbon bonds and introducing further functionality. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactive potential, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
The fundamental properties of 3-(Hydroxymethyl)-heptan-4-one define its behavior in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and computed properties.[4] For practical reference, experimental data for the closely related isomer, 3-(Hydroxymethyl)-heptan-2-one, is provided for comparison.[5]
Table 1: Chemical Identifiers and Names
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 27970-80-5 | [6] |
| Molecular Formula | C₈H₁₆O₂ | [7] |
| Molecular Weight | 144.21 g/mol | [7] |
| IUPAC Name | 3-(hydroxymethyl)heptan-4-one | |
| Synonyms | 3-methylolheptan-4-one, 2-Ethyl-1-hydroxyhexan-3-one | [4] |
| SMILES | CCCC(=O)C(CC)CO | [4] |
| InChIKey | ITUPVOZAYWZFTF-UHFFFAOYSA-N |[7] |
Table 2: Physical Property Data
| Property | Value (Computed for 3-(HO-methyl)-heptan-4-one) | Value (Experimental, 3-(HO-methyl)-heptan-2-one) | Source(s) |
|---|---|---|---|
| Boiling Point | Not Available | 94-96 °C @ 9.0 mmHg | [4][5] |
| Density | Not Available | 0.945 - 0.949 g/cm³ | [4][5] |
| Refractive Index | Not Available | 1.444 - 1.447 | [4][5] |
| XLogP3-AA | 1.0 | 1.2 | [7],[5] |
| Hydrogen Bond Donor Count | 1 | 1 | [7],[5] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [7],[5] |
| Polar Surface Area | 37.3 Ų | 37.3 Ų |[7],[5] |
Spectroscopic Characterization for Structural Verification
Confirming the structure of 3-(Hydroxymethyl)-heptan-4-one relies on a combination of spectroscopic techniques. The expected spectral data provides a unique fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Based on analysis of known spectra, the following assignments are expected.[8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Assignment (Structure) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| a (CH₃-CH₂-CH₂-) | ~0.87 | Triplet | 3H | ~13.8 |
| b (CH₃-CH₂-CH₂-) | ~1.50 | Multiplet | 2H | ~17.3 |
| c (CH₃-CH₂-CH₂-C=O) | ~2.33 | Triplet | 2H | ~42.3 |
| d (-C=O-CH(CH₂OH)-CH₂-) | ~2.65 | Multiplet | 1H | ~55.6 |
| e (-CH-CH₂-CH₃) | ~1.60 | Multiplet | 2H | ~22.6 |
| f (-CH-CH₂-CH₃) | ~0.91 | Triplet | 3H | ~11.6 |
| g (-CH₂-OH) | ~3.14 (variable) | Multiplet | 2H | ~63.0 (approx.) |
| h (-CH₂-OH) | ~1.82 (variable) | Broad Singlet | 1H | - |
| i (-C=O-) | - | - | - | ~208.1 |
Note: The chemical shift of the hydroxyl proton (h) is variable and depends on concentration and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of the key functional groups. The spectrum is dominated by two characteristic absorption bands.[9]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , which is characteristic of the hydroxyl group's stretching vibration and indicative of hydrogen bonding.[9]
-
C=O Stretch: A sharp, intense absorption band is expected around 1715 cm⁻¹ , corresponding to the carbonyl stretch of a saturated aliphatic ketone.[10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns. While a published spectrum is unavailable, a predicted fragmentation can be derived from established principles for alcohols and ketones.[12][13]
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 144 would be observed.
-
Alpha-Cleavage (Ketone): The most significant fragmentation for ketones is cleavage of the bond alpha to the carbonyl group. This would lead to two primary acylium ion fragments:
-
Loss of a propyl radical (•C₃H₇): [M - 43]⁺ = m/z 101
-
Loss of the ethyl-hydroxymethyl radical (•CH(CH₂OH)CH₂CH₃): [M - 73]⁺ = m/z 71
-
-
Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can result in the loss of an ethyl group to form a fragment at m/z 115 .
-
Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to an [M - 18]⁺ peak at m/z 126 .[14]
Synthesis and Purification
The most direct and well-documented synthesis of 3-(Hydroxymethyl)-heptan-4-one is the chemoselective oxidation of its precursor, 2-ethyl-1,3-hexanediol.[9][15] This method is effective because mild oxidizing agents preferentially oxidize the more sterically accessible and electron-rich secondary alcohol to a ketone while leaving the primary alcohol intact.[9][16]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-(Hydroxymethyl)-heptan-4-one.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on established laboratory procedures.[9][17]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.50 g of 2-ethyl-1,3-hexanediol in 4.5 mL of glacial acetic acid.
-
Cooling: Place the flask in a water/ice bath to cool the solution. Begin stirring.
-
Oxidant Addition: While monitoring the temperature to ensure it does not exceed 30°C, slowly add 3.5 mL of sodium hypochlorite solution (household bleach, ~5-6%) in small portions over a period of 10 minutes.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent over-oxidation or side reactions. Acetic acid acts as a catalyst for the hypochlorite oxidation.[9]
-
-
Reaction: After the addition is complete, remove the water bath and allow the mixture to stir at room temperature for 1 hour. The persistence of a slight yellow-green color indicates an excess of the oxidant.[17]
-
Workup - Quenching: Pour the reaction mixture into a beaker containing approximately 15 mL of saturated aqueous sodium chloride solution and ice.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with three 10 mL portions of diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic extracts sequentially with:
-
Four 3 mL portions of 10% (w/v) aqueous sodium carbonate solution.
-
Two 3 mL portions of 5% (w/v) aqueous sodium hydroxide solution.
-
Self-Validation: These washes neutralize the remaining acetic acid and remove phenolic byproducts, which can be monitored by TLC.
-
-
Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate. Gravity filter the solution into a pre-weighed round-bottom flask.
-
Purification: Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the final product, 3-(Hydroxymethyl)-heptan-4-one, as a liquid.[16]
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-(Hydroxymethyl)-heptan-4-one is the cornerstone of its synthetic value. The ketone and alcohol groups can be targeted selectively or react in concert to form cyclic structures.
Caption: Key reaction pathways for 3-(Hydroxymethyl)-heptan-4-one.
-
Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as esterification with acyl chlorides or carboxylic acids, oxidation to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC), or conversion to an ether via the Williamson ether synthesis .
-
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack . Reduction with sodium borohydride (NaBH₄) will yield the corresponding 2-ethyl-1,3-hexanediol. It can be converted to an alkene via the Wittig reaction . Importantly, the α-proton (at C3) is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a kinetically controlled enolate , a powerful nucleophile for C-C bond formation.[2]
-
Intramolecular Reactions: Under certain conditions (e.g., acid or base catalysis), the molecule can undergo intramolecular cyclization between the hydroxyl group and the enol or enolate form of the ketone to form cyclic hemiacetals or other heterocyclic structures.
Applications in Research and Development
The primary application of 3-(Hydroxymethyl)-heptan-4-one is as a versatile intermediate in multi-step organic synthesis. Its bifunctional nature allows it to serve as a linchpin, connecting different molecular fragments or serving as a scaffold upon which complexity is built.
-
Pharmaceutical Synthesis: Chiral alcohols are critical building blocks for active pharmaceutical ingredients (APIs).[3] The β-hydroxy ketone motif is a common feature in natural products and can be used to synthesize complex polyketide-like structures. The ability to stereoselectively reduce the ketone or modify the alcohol provides access to a range of chiral synthons.
-
Precursor to Other Compounds: It serves as a direct precursor to molecules like 3-(Hydroxymethyl)heptan-4-yl butanoate, a research compound synthesized via esterification.
-
Flavor and Fragrance: The related isomer, 3-(Hydroxymethyl)-heptan-2-one, is recognized as a flavoring agent.[5] This suggests that derivatives of 3-(Hydroxymethyl)-heptan-4-one could be explored for applications in the flavor and fragrance industry.
Safety and Handling
While a comprehensive toxicological profile for 3-(Hydroxymethyl)-heptan-4-one is not available, standard laboratory safety protocols for handling organic chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician.
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
Storage: Store in a tightly sealed container in a cool, dry place.
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